(2,6-Dimethylphenoxy)acetyl Chloride
Overview
Description
(2,6-Dimethylphenoxy)acetyl Chloride is an organic compound with the molecular formula C10H11ClO2. It is a light-yellowish oil that is soluble in solvents such as acetone, chloroform, and dichloromethane . This compound is primarily used in organic synthesis and is known for its reactivity due to the presence of the acetyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,6-Dimethylphenoxy)acetyl Chloride can be synthesized through the reaction of (2,6-dimethylphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the (2,6-dimethylphenoxy)acetic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the reaction to proceed to completion. The resulting product is purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reagent addition .
Chemical Reactions Analysis
Types of Reactions: (2,6-Dimethylphenoxy)acetyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2,6-dimethylphenoxy)acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to (2,6-dimethylphenoxy)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used under ambient conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed:
Esters and Amides: Formed from nucleophilic substitution reactions.
(2,6-Dimethylphenoxy)acetic Acid: Formed from hydrolysis.
(2,6-Dimethylphenoxy)ethanol: Formed from reduction.
Scientific Research Applications
(2,6-Dimethylphenoxy)acetyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenoxy)acetyl Chloride involves the reactivity of the acetyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of esters, the acetyl chloride group reacts with alcohols to form ester linkages .
Comparison with Similar Compounds
- (2,4-Dimethylphenoxy)acetyl Chloride
- (3,5-Dimethylphenoxy)acetyl Chloride
- (2,6-Dimethylphenoxy)propionyl Chloride
Comparison: (2,6-Dimethylphenoxy)acetyl Chloride is unique due to the specific positioning of the methyl groups on the phenoxy ring, which influences its reactivity and steric properties. Compared to (2,4-Dimethylphenoxy)acetyl Chloride and (3,5-Dimethylphenoxy)acetyl Chloride, the 2,6-dimethyl substitution pattern provides distinct electronic and steric effects, making it more suitable for certain synthetic applications. Additionally, (2,6-Dimethylphenoxy)propionyl Chloride has a different acyl group, which alters its reactivity and the types of products formed in reactions .
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOBBJCWGZMHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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